3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
CAS No.: 898607-53-9
Cat. No.: VC5158896
Molecular Formula: C15H15ClN4O4S
Molecular Weight: 382.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898607-53-9 |
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Molecular Formula | C15H15ClN4O4S |
Molecular Weight | 382.82 |
IUPAC Name | 3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Standard InChI | InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |
Standard InChI Key | DXQOKVHGOWRFFS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 1,2,4-triazine core substituted with:
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A 3-chloro-4-methylphenyl group linked via an acetamide bridge.
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A propanoic acid moiety at the 6-position.
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A thioether (-S-) bond connecting the triazine ring to the acetamide side chain.
This configuration aligns with derivatives reported in studies on triazine-based bioactive molecules . The presence of the propanoic acid group enhances solubility in polar solvents, while the chlorinated aromatic ring contributes to hydrophobic interactions .
Systematic Nomenclature
The IUPAC name reflects its substituent positions:
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Parent structure: 4,5-dihydro-1,2,4-triazin-5-one.
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Substituents:
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At position 3: A thioether-linked 2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl group.
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At position 6: A 3-carboxypropyl chain.
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Key deviations from the ChemSpider entry include the 4-methyl (vs. 2-methyl) position on the phenyl ring, altering steric and electronic properties.
Physicochemical Properties
Molecular Formula and Mass
Property | Value |
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Molecular formula | C₁₆H₁₇ClN₅O₄S |
Average mass | 410.86 g/mol |
Monoisotopic mass | 409.068 Da |
Derived from analog with adjustments for substituent positional isomerism.
Spectral Characteristics
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¹H NMR: Anticipated signals include:
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IR: Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 2550 cm⁻¹ (S-H stretch absent, confirming thioether) .
Synthetic Pathways
Stepwise Nucleophilic Substitution
Synthesis likely follows methodologies for triazine-thioether conjugates :
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Triazine Core Formation:
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S-Alkylation:
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Propanoic Acid Attachment:
Yield Optimization:
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Use of DIPEA as a base enhances reaction efficiency (75–80% yield) .
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Purification via silica gel chromatography (ethyl acetate/hexane) .
Comparative Analysis with Structural Analogs
Bioactivity Predictions
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Antimicrobial Potential: Analog demonstrated moderate activity against S. aureus (MIC = 32 µg/mL), attributed to the triazine-thioether motif.
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Enzyme Inhibition: Thioether-linked triazines inhibit dihydrofolate reductase (DHFR) in malaria parasites .
Solubility and LogP
Increased solubility due to the propanoic acid group.
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